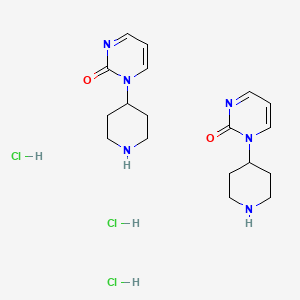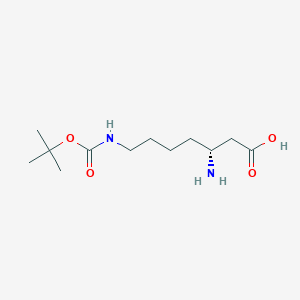
2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide is a chemical compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and pyridine moieties in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through cyclization reactions involving suitable precursors.
Coupling of Piperidine and Pyridine Rings: The piperidine and pyridine rings are coupled using appropriate reagents and conditions to form the desired compound.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and targets.
Pharmaceutical Development: The compound is explored as a potential drug candidate for various diseases.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine.
Pyridine Derivatives: Compounds with similar pyridine structures, such as nicotinamide and pyridoxine.
Uniqueness
2-(Piperidin-4-yl)pyridin-3-ol dihydrobromide is unique due to the combination of piperidine and pyridine rings in its structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propriétés
IUPAC Name |
2-piperidin-4-ylpyridin-3-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2BrH/c13-9-2-1-5-12-10(9)8-3-6-11-7-4-8;;/h1-2,5,8,11,13H,3-4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJYEBMVPCIICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine](/img/structure/B8247816.png)
![N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8247817.png)

![1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B8247837.png)
![2'-Bromo-9,9'-spirobi[fluoren]-2-ol](/img/structure/B8247853.png)

![5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8247874.png)

![[(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)


![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)

